molecular formula C14H21BrN2O B7932955 (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932955
M. Wt: 313.23 g/mol
InChI Key: BZBDFNYAOTXPFD-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide compound featuring a benzyl group substituted with a bromine atom, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives or other modified structures.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom on the benzyl group can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its chiral nature and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Its specific combination of a bromobenzyl group with an amide and an ethyl group makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDFNYAOTXPFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1Br)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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